1-ethyl-N-(8H-indeno[1,2-d]thiazol-2-yl)-1H-pyrazole-5-carboxamide
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Overview
Description
1-ethyl-N-(8H-indeno[1,2-d]thiazol-2-yl)-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered attention in recent years due to its potential applications in medicinal chemistry. This compound features a unique structure that combines an indeno-thiazole moiety with a pyrazole carboxamide group, making it a promising candidate for various biochemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N-(8H-indeno[1,2-d]thiazol-2-yl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the indeno-thiazole core. This can be achieved through the cyclization of appropriate ketones with thiourea under acidic conditions. The pyrazole ring is then introduced via a condensation reaction with hydrazine derivatives. The final step involves the formation of the carboxamide group through an amidation reaction with ethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N-(8H-indeno[1,2-d]thiazol-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted pyrazole and thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential as an inhibitor of specific enzymes, such as SARS-CoV-2 3CL protease.
Mechanism of Action
The mechanism of action of 1-ethyl-N-(8H-indeno[1,2-d]thiazol-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. For instance, as an inhibitor of SARS-CoV-2 3CL protease, the compound binds to the active site of the enzyme, preventing the cleavage of viral polyproteins and thereby inhibiting viral replication . The binding mode and interactions can be studied through molecular docking and structure-activity relationship (SAR) analysis.
Comparison with Similar Compounds
Similar Compounds
- N-(6-isobutoxy-8H-indeno[1,2-d]thiazol-2-yl)-3,5-dimethoxybenzamide
- 8H-indeno[1,2-d]thiazole derivatives
Uniqueness
1-ethyl-N-(8H-indeno[1,2-d]thiazol-2-yl)-1H-pyrazole-5-carboxamide stands out due to its unique combination of structural features, which confer specific biochemical properties. Its ability to inhibit SARS-CoV-2 3CL protease with significant potency highlights its potential as a lead compound for antiviral drug development .
Properties
IUPAC Name |
2-ethyl-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS/c1-2-20-12(7-8-17-20)15(21)19-16-18-14-11-6-4-3-5-10(11)9-13(14)22-16/h3-8H,2,9H2,1H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYJYWOMHUUEAET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NC2=NC3=C(S2)CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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